6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromo-substituted hydroxyaniline group attached to a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 4-bromo-2-hydroxyaniline with cyclohexa-2,4-dien-1-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is subsequently purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects in conditions related to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- **2-Bromo-4-chloro-6-[(4-morpholinyl)anilino]methylidene]-1-cyclohexa-2,4-dienone
- **2,4-Dibromo-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone
- **4-Bromo-2,6-dimethylaniline
Uniqueness
6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both bromo and hydroxy groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
68696-02-6 |
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Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
5-bromo-2-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-6-11(13(17)7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H |
InChI Key |
GZEHTNAJDOUDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)O)O |
Origin of Product |
United States |
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